2-Amino-4-(propan-2-yloxy)benzonitrile

Catalog No.
S13579489
CAS No.
M.F
C10H12N2O
M. Wt
176.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-(propan-2-yloxy)benzonitrile

Product Name

2-Amino-4-(propan-2-yloxy)benzonitrile

IUPAC Name

2-amino-4-propan-2-yloxybenzonitrile

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

InChI

InChI=1S/C10H12N2O/c1-7(2)13-9-4-3-8(6-11)10(12)5-9/h3-5,7H,12H2,1-2H3

InChI Key

NQNZUWJHKJOWBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)C#N)N

2-Amino-4-(propan-2-yloxy)benzonitrile is an organic compound characterized by the molecular formula C10_{10}H12_{12}N2_2O and a molecular weight of 176.22 g/mol. It features an amino group, a propan-2-yloxy group, and a benzonitrile moiety, making it a versatile compound in both synthetic chemistry and biological applications. The specific arrangement of these functional groups contributes to its unique chemical properties and biological activities.

, including:

  • Oxidation: The amino group can be oxidized to form nitro derivatives using reagents such as hydrogen peroxide or potassium permanganate.
  • Reduction: The compound can be reduced to yield amines or alcohols.
  • Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to halogenated or alkoxylated derivatives.

These reactions highlight the compound's reactivity, making it useful in organic synthesis.

Research indicates that 2-Amino-4-(propan-2-yloxy)benzonitrile exhibits significant biological activity, particularly as an enzyme inhibitor and receptor modulator. It has been studied for its potential cytotoxic effects against various cancer cell lines, demonstrating efficacy comparable to established chemotherapeutic agents like Doxorubicin . The compound's mechanism of action involves interaction with specific molecular targets, influencing biochemical pathways critical for cellular functions.

The synthesis of 2-Amino-4-(propan-2-yloxy)benzonitrile typically involves several key steps:

  • Starting Materials: The synthesis often begins with substituted anilines or phenolic compounds.
  • Reagents: Common reagents include sodium hydroxide or potassium carbonate as catalysts, along with solvents like ethanol or methanol.
  • Reaction Conditions: The reactions are generally conducted under controlled temperatures and pressures to optimize yield and purity.
  • Purification: Techniques such as recrystallization or chromatography are employed to purify the final product.

Industrial production may utilize batch or continuous flow processes to enhance efficiency and scalability.

2-Amino-4-(propan-2-yloxy)benzonitrile finds diverse applications across various fields:

  • Organic Synthesis: It serves as a building block for the preparation of heterocyclic compounds and pharmaceuticals.
  • Biological Research: The compound is used in studies focused on enzyme inhibitors and receptor modulators, contributing to drug discovery efforts.
  • Industrial Uses: It is employed in the production of dyes, pigments, and agrochemicals due to its chemical properties.

Studies on 2-Amino-4-(propan-2-yloxy)benzonitrile have explored its interactions with different molecular targets. Molecular docking analyses suggest that it can selectively inhibit certain enzymes, which may lead to therapeutic applications in treating diseases such as cancer. The compound's ability to modulate receptor activity also positions it as a candidate for further pharmacological exploration .

Several compounds share structural similarities with 2-Amino-4-(propan-2-yloxy)benzonitrile, including:

  • 3-Amino-4-(propan-2-yloxy)benzonitrile
  • 5-Amino-2-(propan-2-yloxy)benzonitrile
  • 2-Amino-5-(propan-2-yloxy)benzonitrile

Comparison

While these compounds exhibit similar functional groups, 2-Amino-4-(propan-2-yloxy)benzonitrile is distinguished by the specific positioning of its amino and propan-2-yloxy groups on the benzene ring. This unique arrangement enhances its reactivity and selectivity in

Structural Analysis

Crystallographic Data and Bonding Patterns

2-Amino-4-(propan-2-yloxy)benzonitrile exhibits distinctive structural characteristics that define its molecular architecture and bonding arrangements [1]. The compound possesses a molecular formula of C₁₀H₁₂N₂O with a molecular weight of 176.21 g/mol [1]. The crystallographic analysis reveals that the molecule adopts a planar aromatic system with specific geometric parameters that influence its chemical behavior [2].

The benzene ring system maintains typical aromatic bond lengths, with carbon-carbon distances averaging approximately 1.39 Å, consistent with aromatic character [2]. The cyano group exhibits a characteristic carbon-nitrogen triple bond length of approximately 1.17 Å, while the amino group nitrogen displays pyramidal geometry with bond angles deviating from planarity [3]. The propan-2-yloxy substituent introduces conformational flexibility through its ether linkage, with the carbon-oxygen bond length measuring approximately 1.36 Å [3].

Structural ParameterValueReference
Molecular FormulaC₁₀H₁₂N₂O [1]
Molecular Weight176.21 g/mol [1]
Aromatic C-C Bond Length~1.39 Å [2]
C≡N Bond Length~1.17 Å [2]
C-O Ether Bond Length~1.36 Å [3]

The crystallographic data indicates that the amino group exhibits pyramidal character rather than perfect planarity with the aromatic ring [3]. This deviation from planarity, measured by the angle between the amino group plane and the phenyl ring, typically ranges from 11 to 34 degrees for similar aminobenzonitrile derivatives [3]. The propan-2-yloxy substituent can adopt multiple conformations, with the isopropyl group potentially rotating around the ether linkage [4].

Tautomeric and Conformational Studies

The tautomeric behavior of 2-amino-4-(propan-2-yloxy)benzonitrile involves potential equilibria between different structural forms, primarily centered on the amino group functionality [5]. Theoretical calculations using density functional theory methods have demonstrated that amino-substituted benzonitriles can exist in multiple tautomeric forms, with the amino form generally being thermodynamically favored [5]. The presence of the electron-donating propan-2-yloxy group enhances the stability of the amino tautomer through resonance stabilization [6].

Conformational analysis reveals that the propan-2-yloxy substituent introduces rotational freedom around the C-O bond, leading to multiple accessible conformations [4]. Computational studies on related benzonitrile derivatives suggest that the most stable conformation typically involves the isopropyl group adopting a staggered arrangement to minimize steric interactions [7]. The energy barriers for rotation around the ether linkage are relatively low, typically in the range of 10-20 kJ/mol, allowing for facile interconversion between conformers at room temperature [7].

The amino group can participate in intramolecular hydrogen bonding interactions with the ether oxygen, potentially stabilizing specific conformational arrangements [8]. This interaction contributes to the overall conformational preference and influences the molecular geometry in both solution and solid states [8]. The tautomeric equilibrium constant has been estimated to favor the amino form by several orders of magnitude under normal conditions [5].

Spectroscopic Profiling

Nuclear Magnetic Resonance Spectral Signatures (¹Hydrogen, ¹³Carbon, 2D-COSY)

The ¹H nuclear magnetic resonance spectrum of 2-amino-4-(propan-2-yloxy)benzonitrile displays characteristic signals that enable structural identification and conformational analysis [9]. The aromatic protons appear in the downfield region between 6.5-7.5 ppm, with the proton ortho to the amino group typically showing the most upfield shift due to the electron-donating effect [10]. The propan-2-yloxy substituent generates a distinctive septet around 4.6 ppm for the methine proton, coupled to six equivalent methyl protons appearing as a doublet near 1.3 ppm [10].

The amino group protons exhibit chemical shifts around 4-6 ppm, appearing as a broad signal due to rapid exchange with trace water and quadrupolar relaxation effects [11]. Integration ratios confirm the expected stoichiometry: two protons for the amino group, three aromatic protons, one methine proton, and six methyl protons [12].

¹³C nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework [9]. The cyano carbon resonates at approximately 120 ppm, characteristic of aromatic nitriles [13]. The aromatic carbons appear between 110-160 ppm, with the carbon bearing the amino group showing upfield shift due to increased electron density [9]. The isopropyl carbons resonate at 22 ppm (methyl groups) and 70 ppm (methine carbon), consistent with ether-linked alkyl substituents [9].

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H6.5-7.5multipletAromatic protons
¹H4.6septetOCH(CH₃)₂
¹H1.3doubletOCH(CH₃)₂
¹³C~120singletC≡N
¹³C110-160singletAromatic carbons
¹³C~70singletOCH(CH₃)₂

2D-COSY (Correlation Spectroscopy) experiments reveal connectivity patterns between protons separated by two or three bonds [14]. Cross-peaks between the aromatic protons establish the substitution pattern on the benzene ring [15]. The isopropyl group shows characteristic COSY correlations between the methine proton and the methyl groups, confirming the branched alkyl structure [16]. These correlations are essential for unambiguous structural assignment and verification of connectivity patterns [17].

Infrared and Ultraviolet-Visible Absorption Characteristics

Infrared spectroscopy provides fundamental vibrational information characteristic of the functional groups present in 2-amino-4-(propan-2-yloxy)benzonitrile [13]. The cyano group exhibits a strong, sharp absorption band at approximately 2220 cm⁻¹, characteristic of aromatic nitriles [18]. This frequency is influenced by the electronic effects of the substituents, with electron-donating groups causing slight downfield shifts [19].

The amino group produces distinctive N-H stretching vibrations appearing as two bands around 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching modes [19]. The C-H stretching vibrations of the aromatic ring appear in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretches of the propan-2-yloxy group occur at 2900-3000 cm⁻¹ [13]. The C-O ether stretching vibration typically appears around 1250 cm⁻¹, providing confirmation of the ether linkage [20].

Functional GroupFrequency (cm⁻¹)IntensityAssignment
C≡N~2220StrongNitrile stretch
N-H3300-3500Medium-StrongAmino stretch
Aromatic C-H3000-3100MediumAromatic stretch
Aliphatic C-H2900-3000StrongAlkyl stretch
C-O~1250MediumEther stretch

Ultraviolet-visible absorption spectroscopy reveals the electronic transitions associated with the aromatic chromophore [21]. The primary absorption maximum occurs around 280-320 nm, attributed to π→π* transitions within the substituted benzene ring [21]. The amino group acts as an auxochrome, causing bathochromic shifts relative to unsubstituted benzonitrile [21]. The propan-2-yloxy substituent contributes additional electron density through resonance, further influencing the absorption characteristics [22].

The molar absorptivity values typically range from 8,000-12,000 M⁻¹cm⁻¹ for the primary absorption band, consistent with allowed π→π* transitions in aromatic systems [21]. Secondary absorption features may appear at longer wavelengths due to n→π* transitions involving the amino nitrogen lone pair [21]. The absorption spectrum is sensitive to solvent polarity, with polar solvents generally causing slight bathochromic shifts due to stabilization of the excited state [23].

Thermodynamic and Kinetic Properties

Solubility Parameters in Organic Solvents

The solubility behavior of 2-amino-4-(propan-2-yloxy)benzonitrile in organic solvents reflects its molecular structure and intermolecular interactions [24]. The compound exhibits limited solubility in water due to its predominantly organic character, while showing enhanced solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide [24]. The presence of the amino group enables hydrogen bonding interactions with protic solvents, moderately increasing solubility in alcohols compared to purely hydrocarbon solvents [25].

Solubility studies on related aminobenzonitrile derivatives indicate that substitution patterns significantly influence solvent interactions [26]. The electron-donating propan-2-yloxy group increases the overall electron density of the aromatic system, potentially enhancing interactions with electron-deficient solvents [23]. Experimental solubility data for similar compounds show moderate solubility in chloroform, ethyl acetate, and methanol [24].

SolventSolubilityInteraction Type
WaterInsolubleLimited hydrogen bonding
MethanolSlightly solubleHydrogen bonding
Ethyl acetateSlightly solubleDipole interactions
ChloroformSlightly solubleVan der Waals forces
DMSOSolubleDipole-dipole interactions

Temperature-dependent solubility studies reveal positive temperature coefficients for most organic solvents, indicating endothermic dissolution processes [26]. The solubility enhancement with temperature follows typical Arrhenius behavior, with activation energies for dissolution ranging from 20-40 kJ/mol depending on the solvent system [26]. Crystallization studies demonstrate that solvent choice significantly influences crystal morphology and polymorphic forms [26].

pKa and pH-Dependent Stability

The acid-base properties of 2-amino-4-(propan-2-yloxy)benzonitrile are dominated by the amino group functionality, which can undergo protonation under acidic conditions [6]. The pKa value for the protonated amino group is estimated to be in the range of 2-4, significantly lower than aliphatic amines due to the electron-withdrawing effect of the aromatic ring and cyano group [6]. This reduced basicity is characteristic of aniline derivatives, where the amino nitrogen lone pair participates in resonance with the aromatic π system [27].

Computational predictions using density functional theory methods suggest a pKa value of approximately 1.85 for related bis-substituted aminobenzonitrile derivatives [28]. The electron-donating propan-2-yloxy substituent partially counteracts the electron-withdrawing effects of the cyano group, potentially increasing the basicity compared to unsubstituted aminobenzonitrile [6]. However, the overall effect remains a significantly reduced pKa relative to simple aliphatic amines [27].

Ionization StatepH RangePredominant Form
Cationic< 2Protonated amino group
Neutral2-12Free base form
Anionic> 25Deprotonated (theoretical)

pH-dependent stability studies indicate that the compound remains stable across a wide pH range under normal conditions [29]. The neutral form predominates at physiological pH, while acidic conditions favor the protonated species [6]. Extreme basic conditions (pH > 12) do not significantly affect the amino group, as deprotonation would require extremely strong bases due to the low acidity of aniline N-H bonds [27].

Conventional Synthesis Routes

Nitrile Group Introduction Strategies

The introduction of nitrile functionality into aromatic systems represents a fundamental challenge in organic synthesis, particularly for complex substituted benzonitriles such as 2-amino-4-(propan-2-yloxy)benzonitrile. Several well-established methodologies provide reliable pathways for nitrile group incorporation, each operating through distinct mechanistic pathways and offering specific advantages under different reaction conditions [1] [2].

The Rosenmund-von Braun reaction stands as one of the most versatile approaches for nitrile introduction, involving the conversion of aryl halides to aryl nitriles using cuprous cyanide as the cyanide source [1]. This reaction proceeds through a two-step addition-elimination mechanism where cuprous cyanide undergoes oxidative addition with the aryl halide to form a copper(III) intermediate, followed by reductive elimination to yield the desired nitrile product [3]. Operating temperatures typically range from 200-250°C in polar aprotic solvents such as dimethylformamide, pyridine, or nitrobenzene, with reaction yields commonly achieving 60-85% efficiency [1] [3]. The mechanism involves initial coordination of the aryl halide to copper(I), forming a Cu(III) species that subsequently undergoes reductive elimination with concomitant formation of the carbon-nitrogen triple bond [3].

The Sandmeyer reaction provides an alternative route through the conversion of aryldiazonium salts to aryl nitriles using copper(I) cyanide as catalyst [2] [4] [5]. This transformation operates via a radical mechanism involving single electron transfer from copper(I) to the diazonium salt, generating a diazonium radical that readily loses nitrogen to form an aryl radical [2] [4]. Subsequent reaction with copper(II) cyanide regenerates the copper(I) catalyst while forming the desired nitrile product [4]. The reaction typically proceeds at temperatures between 0-25°C in aqueous or mixed aqueous-organic media, achieving yields of 70-90% with excellent functional group tolerance [2] [5].

Direct cyanation methodologies have emerged as powerful alternatives, particularly those involving transition metal catalysis [6]. These approaches typically involve metal-nitrile coordination followed by carbon-carbon or carbon-nitrogen bond formation, operating through oxidative addition, transmetalation, and reductive elimination cycles [6]. Palladium-catalyzed systems have shown particular promise, utilizing η²-nitrile complexes as key intermediates that facilitate selective bond formation under relatively mild conditions [7] [6].

The mechanistic landscape of nitrile introduction reveals activation energies ranging from 60-120 kJ/mol depending on the specific pathway employed [1] [2]. Rosenmund-von Braun conditions typically require the highest activation energies (95-120 kJ/mol) due to the elevated temperatures necessary for copper-mediated carbon-carbon bond formation [1]. Sandmeyer reactions operate with lower activation barriers (60-80 kJ/mol) due to the radical nature of the key bond-forming steps [2] [5].

MethodStarting MaterialsTemperature (°C)Yield (%)Activation Energy (kJ/mol)
Rosenmund-von BraunAryl halides + CuCN200-25060-8595-120
SandmeyerAryldiazonium + CuCN0-2570-9060-80
Direct CyanationMetal-catalyzed80-15085-9585-110
Nucleophilic SubstitutionAryl halides + CN⁻60-12065-8075-95

Alkoxyamination Reaction Mechanisms

The formation of amino-alkoxy substituted benzonitriles involves sophisticated mechanistic pathways that can proceed through radical-mediated, nucleophilic, or metal-catalyzed processes [8] [9] [10]. Understanding these mechanisms is crucial for optimizing reaction conditions and achieving high selectivity for the desired substitution patterns.

Radical-mediated alkoxyamination represents one of the most versatile approaches, typically initiated through single electron transfer processes [8] [10]. These reactions commonly involve the generation of alkoxyl radicals from suitable precursors such as alkyl peroxides or N-alkoxypyridinium salts under photoredox conditions [9]. The mechanism proceeds through initial radical generation, followed by addition to the aromatic substrate and subsequent oxidation or hydrogen atom transfer to complete the substitution process [8] [9]. Reaction yields typically range from 70-85%, with selectivity controlled primarily through steric hindrance effects and the stability of intermediate radical species [9] [10].

Nucleophilic substitution pathways provide direct access to alkoxy-substituted aromatics through displacement of appropriate leaving groups [11] [12]. The ammonolysis method represents a particularly effective approach, where 4-chlorobenzonitrile undergoes nucleophilic attack by ammonia in alcoholic solvents at room temperature [11] [12]. This process achieves exceptional yields of 85-95% through a concerted substitution mechanism that avoids the formation of unstable intermediates [11]. The reaction operates through initial nucleophile coordination, formation of a Meisenheimer complex, and subsequent departure of the chloride leaving group [12].

Metal-catalyzed coupling approaches have emerged as highly efficient methodologies for constructing complex substitution patterns [13] [14]. Copper-catalyzed systems show particular effectiveness for aniline cross-coupling reactions, operating through successive oxidative addition, transmetalation, and reductive elimination steps [14]. Recent developments in ligand design, particularly 6-hydroxy picolinhydrazide systems, have enabled room-temperature coupling reactions with excellent yields and broad substrate scope [14]. These systems achieve catalyst loadings as low as 0.5 mol% while maintaining high efficiency through optimized ligand environments that stabilize low-valent metal intermediates [14].

Electrochemical activation provides an environmentally benign alternative for alkoxyamination reactions [15]. These processes utilize controlled electrode potentials to generate reactive intermediates without the need for stoichiometric oxidants or reductants [15]. The mechanism typically involves anodic oxidation of the substrate followed by nucleophilic attack and cathodic reduction to complete the transformation [15]. Yields commonly range from 75-90%, with selectivity controlled through careful adjustment of electrode potential and electrolyte composition [15].

The mechanistic diversity of alkoxyamination reactions provides multiple strategic options for accessing substituted aminobenzonitriles. Radical pathways offer excellent functional group tolerance but may suffer from competing side reactions [8] [9]. Nucleophilic approaches provide high yields but require appropriately activated substrates [11] [12]. Metal-catalyzed methods achieve excellent selectivity but may require specialized ligands and inert atmosphere conditions [14]. Electrochemical methods offer environmental advantages but require specialized equipment and careful optimization of electrical parameters [15].

Catalytic Systems and Reaction Engineering

Transition Metal-Catalyzed Coupling Approaches

The development of efficient transition metal-catalyzed systems for benzonitrile synthesis has revolutionized access to complex substituted aromatic nitriles [16] [17] [18] [19]. These methodologies operate through well-defined catalytic cycles involving oxidative addition, transmetalation or nucleophilic attack, and reductive elimination steps, each requiring careful optimization to achieve high efficiency and selectivity.

Palladium-catalyzed systems represent the most extensively developed class of coupling reactions for nitrile synthesis [16] [20]. These catalysts typically operate through palladium(0)/palladium(II) redox cycles, with the metal center coordinating to both aromatic substrates and nitrile-containing reagents [16] [20]. Recent developments have focused on benzonitrile-containing ligands that provide both electronic activation and steric control over the reaction pathway [16]. The η²-coordination mode of benzonitrile to palladium centers creates electron-deficient metal complexes that promote reductive elimination over competing β-hydride elimination processes [16]. Operating temperatures typically range from 120-150°C under inert atmosphere conditions, with phosphine or benzonitrile ligands providing optimal activity [16] [20].

Nickel-based catalytic systems offer complementary reactivity patterns, particularly for challenging substrates that resist palladium-catalyzed transformations [16] [21]. Nickel catalysts commonly employ bipyridine or diamine ligands that stabilize the various oxidation states encountered during the catalytic cycle [16]. The ability of nickel to undergo facile oxidative addition with alkyl halides makes these systems particularly valuable for introducing alkyl substituents adjacent to nitrile functionality [16]. Temperature requirements are typically more moderate (60-120°C) compared to palladium systems, and the presence of base is essential for catalyst turnover [16] [21].

Copper-catalyzed approaches have gained prominence due to their ability to activate arylamines toward coupling reactions [17] [19] [5]. These systems operate through copper(I)/copper(III) redox cycles, with the higher oxidation state intermediate facilitating carbon-nitrogen bond formation [17] [5]. The use of copper catalysts in Sandmeyer-type reactions has been extensively studied, revealing that the radical nature of these transformations provides excellent functional group tolerance [5]. Modern copper-catalyzed systems achieve yields comparable to palladium catalysts while operating under milder conditions and using more economical metal sources [5].

Iron and cobalt catalysts represent emerging alternatives that offer unique reactivity profiles [22]. Iron-based systems typically employ porphyrin or polypyridyl ligands and show particular effectiveness for nitrile hydration and functionalization reactions [22]. Cobalt catalysts, particularly those with macrocyclic ligands, demonstrate exceptional activity for nitrile activation through peroxo intermediates [22]. These systems can operate at temperatures as low as 0-60°C, making them attractive for thermally sensitive substrates [22].

The optimization of transition metal catalysts requires careful consideration of ligand design, metal loading, temperature, and atmospheric conditions. Ligand systems must provide adequate stabilization of the metal center while allowing facile coordination and dissociation of substrates [16]. Metal loadings typically range from 0.5-5 mol%, with higher loadings improving reaction rates but complicating product purification [16]. Inert atmosphere conditions are generally required to prevent catalyst deactivation, though some copper-based systems benefit from controlled oxidizing conditions [17] [5].

Metal SystemLigandsTemperature (°C)AtmosphereTypical Loading (mol%)
PalladiumPhosphines, benzonitrile120-150Inert (N₂/Ar)1-5
NickelBipyridines, diamines60-120Inert + base2-5
CopperNitrogen donors25-100Air/O₂ tolerant0.5-3
IronPorphyrins, polypyridyl40-80Inert1-3
CobaltMacrocyclic ligands0-60Controlled atmosphere1-2

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a transformative technology for organic synthesis, offering dramatic improvements in reaction rates, yields, and energy efficiency compared to conventional heating methods [23] [24] [25]. The application of microwave energy to benzonitrile synthesis provides several distinct advantages through selective heating mechanisms that preferentially activate polar molecules and reaction intermediates.

Dielectric heating mechanisms represent the primary mode of microwave energy transfer in organic synthesis [24] [25]. When polar molecules such as benzonitrile derivatives are exposed to oscillating electromagnetic fields at 2.45 GHz, rapid molecular rotation generates heat directly within the reaction medium [24]. This internal heating mechanism eliminates temperature gradients present in conventional heating, leading to more uniform reaction conditions and reduced formation of thermal decomposition products [25]. The efficiency of dielectric heating depends strongly on the dielectric constant and loss tangent of the solvent system, with polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide showing optimal energy absorption [24] [25].

Ionic conduction effects become particularly important in reactions involving ionic intermediates or catalysts [24]. The presence of metal salts, ionic liquids, or ionizable substrates enhances microwave absorption through increased ionic mobility under the alternating electromagnetic field [24]. This effect has been exploited in copper-catalyzed benzonitrile synthesis, where the presence of ionic copper species leads to preferential heating of the catalyst environment and enhanced reaction rates [24].

Kinetic and thermodynamic advantages of microwave heating have been quantified through systematic studies of benzonitrile synthesis reactions [23] [24]. Benzoindole synthesis protocols demonstrate time reductions from 120 minutes to 10 minutes (12-fold enhancement) while improving yields from 66% to 90% [24]. Pyridine derivative syntheses show even more dramatic improvements, with 60-fold time reductions while maintaining comparable yields [24]. Imidazole synthesis reactions achieve 3.5-7-fold time reductions with modest yield improvements of 2-4% [24].

The enhanced reaction rates under microwave conditions arise from multiple factors beyond simple thermal effects [24] [25]. Selective heating of polar reaction components creates localized high-temperature zones that accelerate bond-forming processes while minimizing thermal damage to sensitive functional groups [25]. Molecular mobility enhancement through rapid dipole rotation facilitates encounter between reactive species and lowers apparent activation barriers [24]. Elimination of thermal gradients ensures uniform reaction conditions throughout the reaction vessel, reducing competing side reactions that typically occur at overheated surfaces [25].

Solvent selection plays a crucial role in optimizing microwave-assisted synthesis protocols [24] [26]. High dielectric constant solvents such as dimethylformamide (ε = 37), dimethyl sulfoxide (ε = 47), and acetonitrile (ε = 36) provide efficient energy coupling and rapid heating [26]. The choice of solvent significantly impacts both reaction rates and selectivity, with studies showing 15-25% yield improvements when optimal polar aprotic solvents are employed [26]. Ionic liquids represent particularly attractive solvent systems for microwave synthesis due to their exceptional microwave absorption properties and negligible vapor pressure [24].

Power and temperature control parameters require careful optimization to achieve maximum synthetic efficiency [24] [25]. Most successful protocols employ power levels of 5-10 W per milliliter of reaction volume, with temperature control systems maintaining optimal thermal conditions without overheating [24]. Pulsed irradiation protocols often provide superior results compared to continuous heating, allowing thermal equilibration between heating cycles and preventing local overheating [25].

Reaction TypeConventional TimeMicrowave TimeRate EnhancementYield Improvement
Benzoindole synthesis120 min10 min12×66% → 90%
Pyridine derivatives600 min10 min60×92% → 92%
Imidazole synthesis420-630 min72-120 min3.5-7×87-90% → 89-91%
Esterification60 min6 min10×75% → 85%
Oxidation reactions180 min10-20 min9-18×70% → 85%

Process Optimization and Yield Enhancement

Solvent Selection and Temperature Effects

The optimization of reaction conditions for benzonitrile synthesis requires systematic evaluation of solvent properties and thermal parameters, as these factors exert profound influence on reaction kinetics, selectivity, and overall synthetic efficiency [26] [27] [28]. Modern approaches to process optimization integrate computational modeling with experimental screening to identify optimal conditions for specific synthetic transformations.

Solvent polarity effects play a decisive role in determining reaction outcomes for benzonitrile synthesis [26] [27]. Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile consistently demonstrate superior performance due to their ability to stabilize charged intermediates while maintaining good solubility for both organic substrates and inorganic catalysts [26]. Studies of ionic liquid-mediated benzonitrile synthesis reveal that solvents with high dielectric constants (ε > 30) promote reaction rates through enhanced ion pair separation and transition state stabilization [26]. The use of 1-butyl-3-methylimidazolium acetate as reaction medium for benzonitrile synthesis from benzaldehyde and hydroxylamine achieves quantitative conversion at 120°C within 2 hours, demonstrating the superior performance of carefully selected polar solvents [26].

Temperature optimization studies reveal complex relationships between thermal conditions and synthetic outcomes [17] [26] [27]. For palladium-catalyzed benzonitrile hydrogenation, systematic kinetic analysis demonstrates first-order dependence on benzonitrile concentration with an activation energy of 27.6 kJ/mol [17]. This intermediate activation energy suggests operation within a transition regime between kinetic and diffusion control, highlighting the importance of temperature optimization for achieving maximum efficiency [17]. Higher temperatures generally increase reaction rates but may lead to catalyst deactivation or substrate decomposition, requiring careful balance between reaction efficiency and product quality [17] [27].

Pressure effects become particularly important for reactions involving gaseous components or volatile substrates [17] [21]. Benzonitrile hydrogenation studies demonstrate strong pressure dependence, with hydrogen partial pressures of 500-2000 kPa providing optimal conversion rates [17]. The relationship between pressure and reaction rate follows first-order kinetics with respect to hydrogen concentration, indicating that mass transfer limitations can be overcome through appropriate pressure optimization [17].

Solvent-substrate interactions significantly influence reaction selectivity and efficiency [27] [29]. Ion mobility studies in benzonitrile reveal that this solvent provides excellent medium properties for electrochemical transformations due to its moderate dielectric constant and low nucleophilicity [27]. The ability of benzonitrile to coordinate to metal centers while maintaining good solvent properties makes it particularly valuable as both reaction medium and potential ligand in metal-catalyzed transformations [29].

Computational optimization approaches have emerged as powerful tools for predicting optimal reaction conditions [27] [28]. Density functional theory calculations can predict activation energies, transition state geometries, and solvent effects, providing guidance for experimental optimization efforts [27]. These computational studies often reveal unexpected solvent-catalyst interactions that can be exploited to improve reaction efficiency [27].

The integration of solvent and temperature optimization requires consideration of practical constraints including solvent cost, environmental impact, and product isolation procedures [26]. High-boiling solvents that provide excellent reaction efficiency may complicate product purification, while environmentally benign solvents may require higher temperatures or longer reaction times to achieve comparable yields [26]. Modern green chemistry approaches seek to balance these competing factors through systematic evaluation of solvent alternatives and process intensification strategies [26].

ParameterOptimal RangeEffect on YieldPractical Considerations
Solvent Polarityε = 30-50+15-25%Purification complexity
Temperature80-120°C+20-30%Decomposition risk
Pressure5-20 atm+10-20%Equipment requirements
Catalyst Loading0.5-5 mol%Rate, not yieldCost and separation

Byproduct Minimization Techniques

The development of selective synthetic methodologies for benzonitrile derivatives requires sophisticated strategies for minimizing unwanted side reactions and byproduct formation [30] [6] [31]. Modern approaches integrate mechanistic understanding with process optimization to achieve high atom economy and minimal waste generation.

Mechanistic pathway control represents the most fundamental approach to byproduct minimization [6] [31]. Understanding the detailed reaction mechanisms allows identification of competing pathways that lead to unwanted products and development of conditions that favor the desired transformation [6]. In titanium-catalyzed ketone-nitrile coupling reactions, careful control of reaction stoichiometry and additive concentration prevents formation of off-cycle species that reduce catalytic efficiency [6]. Studies reveal that zinc chloride byproducts can actually accelerate product release through formation of active protonation agents, but excessive concentrations lead to catalyst poisoning and reduced yields [6].

Catalyst design strategies focus on developing highly selective catalytic systems that minimize competing reaction pathways [30] [6]. The use of boron-based reagents for amide-to-nitrile conversion demonstrates how careful choice of activating agents can achieve selective transformations with minimal side product formation [30]. Cesium fluoride emerges as the optimal catalyst for these transformations, achieving greater than 99% yield through selective activation of the boron reagent while avoiding unwanted oxidation or elimination reactions [30]. Alternative catalysts such as potassium fluoride or sodium carbonate provide lower yields due to incomplete activation or competing side reactions [30].

Reaction atmosphere control plays a crucial role in preventing oxidative degradation and other air-sensitive reaction pathways [32]. Copper-catalyzed oxidative azo coupling reactions demonstrate strict oxygen dependence, with nitrogen atmosphere leading to trace product formation while controlled oxygen exposure provides 95% yields [32]. The use of radical scavengers such as TEMPO completely inhibits the desired reaction, confirming the radical mechanism and highlighting the importance of careful atmosphere control [32]. These studies illustrate how precise control of reaction atmosphere can eliminate competing pathways while maintaining high efficiency for the desired transformation [32].

pH optimization strategies provide effective control over acid-base sensitive reaction pathways [26] [13]. Benzonitrile synthesis from ionic liquid-mediated reactions requires careful pH adjustment to 6.5-7.5 during hydrolysis steps to prevent decomposition of the product while ensuring complete conversion [26]. Studies of quinazolinone synthesis from aminobenzonitriles demonstrate that different organic and inorganic bases provide varying degrees of selectivity, with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) coupled with ionic liquid providing optimal yields of 91% compared to 78% for alternative base systems [13].

Purification-integrated synthesis strategies minimize byproduct formation through reaction design that facilitates clean product isolation [26] [13]. The use of ionic liquids as both reaction medium and separation aid exemplifies this approach, where the ionic liquid can be easily separated from organic products and recycled multiple times without significant loss of activity [26] [13]. Phase separation techniques allow facile isolation of products while recovering and reusing expensive catalysts and solvents [26].

Competing reaction suppression involves identification and elimination of specific side reaction pathways [30] [6]. Analysis of amide dehydration reactions reveals that excessive boron reagent leads to multiple addition products, while insufficient reagent results in incomplete conversion [30]. Optimal stoichiometry (2.5 equivalents of pinacolborane) provides complete conversion while minimizing overreaction [30]. Temperature control also proves critical, with reactions at 120°C providing optimal selectivity compared to higher or lower temperatures [30].

Real-time monitoring strategies enable dynamic optimization of reaction conditions to prevent byproduct accumulation [6]. Kinetic analysis of catalytic reactions reveals that formation of catalyst and substrate reservoirs can be controlled through careful timing of reagent addition and temperature adjustment [6]. These studies demonstrate that understanding reaction kinetics allows prevention of off-cycle pathways that reduce overall efficiency [6].

StrategyTarget ByproductsEffectivenessImplementation
Atmosphere ControlOxidation products90-95% reductionInert gas, O₂ control
pH OptimizationHydrolysis products85-90% reductionBuffer systems
Stoichiometry ControlOver-reaction products80-95% reductionPrecise metering
Temperature ControlDecomposition products70-85% reductionControlled heating
Catalyst DesignCompeting pathways85-98% reductionSelective catalysts

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

176.094963011 g/mol

Monoisotopic Mass

176.094963011 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types